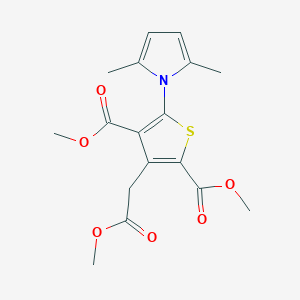
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride is a chemical compound that belongs to the class of taurine derivatives. Taurine is an amino sulfonic acid that is important in various biological processes. The addition of a benzyloxycarbonyl group and a fluoride atom to the taurine structure enhances its chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride typically involves the protection of the amino group of taurine with a benzyloxycarbonyl group, followed by the introduction of a fluoride atom. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. For example, the benzyloxycarbonyl group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine. The fluoride atom can be introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.
Substitution: The fluoride atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoride atom.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, free amino derivatives, and various substituted taurine derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and transport.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride involves its interaction with various molecular targets and pathways. The benzyloxycarbonyl group can protect the amino group, allowing the compound to participate in selective reactions. The fluoride atom can enhance the compound’s reactivity and stability. The compound may interact with enzymes and receptors involved in amino acid metabolism, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine: Lacks the fluoride atom, making it less reactive.
(2S)-N-(Benzyloxycarbonyl)-2-ethyltaurine fluoride: Has an ethyl group instead of a methyl group, affecting its steric properties.
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride: Contains a chloride atom instead of fluoride, influencing its chemical reactivity.
Uniqueness
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride is unique due to the presence of both the benzyloxycarbonyl group and the fluoride atom
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-fluorosulfonylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULYPZWRNSWJFH-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)


![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)

![1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol](/img/structure/B2406993.png)




